N-Isobutyryl-L-cysteine

説明

“N-Isobutyryl-L-cysteine” is a chiral derivatizing agent, widely used for the separation of amino acid enantiomers . It is also used for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations .

Synthesis Analysis

“N-Isobutyryl-L-cysteine” has been used in a method for the enantioseparation of amino acids. This method involves a fully automated precolumn derivatization using o-phtalaldehyde (OPA) combined with “N-Isobutyryl-L-cysteine”. This method can be run simply and easily, and showed sensitive and accurate performance .

Molecular Structure Analysis

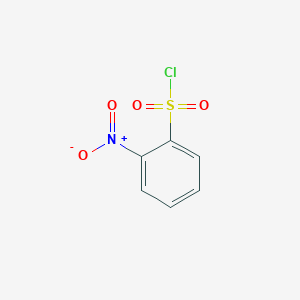

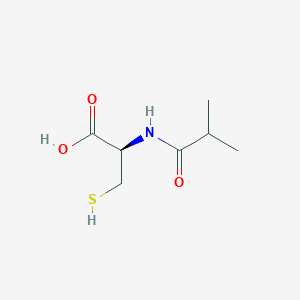

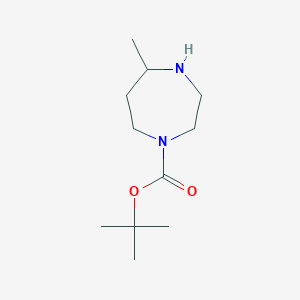

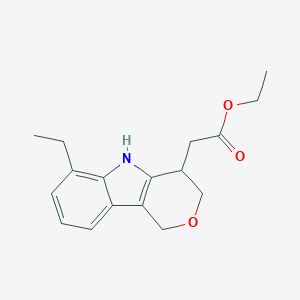

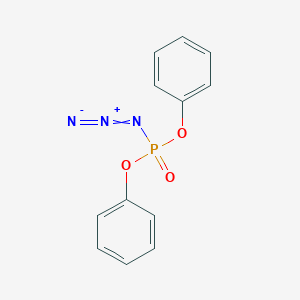

The empirical formula of “N-Isobutyryl-L-cysteine” is C7H13NO3S. It has a molecular weight of 191.25 . The SMILES string representation of its structure is CC(C)C(=O)NC@@HC(O)=O .

Physical And Chemical Properties Analysis

“N-Isobutyryl-L-cysteine” is a solid substance. It has a melting point of 97-101 °C and should be stored at a temperature of 2-8°C .

科学的研究の応用

Enantioseparation of Amino Acids

N-Isobutyryl-L-cysteine is used in the enantioseparation of amino acids. This process involves the separation of enantiomers, which are molecules that are mirror images of each other . The method is fully automated and uses precolumn derivatization with o-phtalaldehyde (OPA) combined with N-isobutyryl-L-cysteine . This method is simple, easy to run, and shows sensitive and accurate performance .

Analysis of D- and L-Amino Acids in Bioactive Peptides

N-Isobutyryl-L-cysteine can be used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides . This is important in pharmaceutical formulations and for determining the absolute configuration of selenomethionine .

Enantioseparation of Aromatic β³-Amino Acids

This compound is used in the enantioseparation of aromatic β³-amino acids by precolumn derivatization with o-phthaldialdehyde . The method was validated for (R,S)-β-phenylalanine in a bacterial cell extract and showed excellent specificity and reproducibility .

HPLC Analysis of L- and D-Amino Acids in Plants

N-Isobutyryl-L-cysteine is used for derivatization of amino acid mixtures of OPA during HPLC analysis of L- and D-amino acids in plants . This is a crucial step in understanding the metabolic processes in plants .

Production of Chirally Pure β-Amino Acids

There has been an increasing interest in the production of chirally pure β-amino acids because of their occurrence in a variety of pharmaceutically interesting natural products . N-Isobutyryl-L-cysteine is used in the enantioseparation of these β-amino acids .

Preparation of Peptidomimetics

Peptidomimetics containing β-amino acids could be shown to possess increased proteolysis resistance while still bearing potent biological activity . N-Isobutyryl-L-cysteine is used in the preparation of these peptidomimetics .

作用機序

Target of Action

N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of N-Isobutyryl-L-cysteine and the negative charge of single-stranded DNA .

Mode of Action

N-Isobutyryl-L-cysteine interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .

Biochemical Pathways

The biochemical pathways affected by N-Isobutyryl-L-cysteine are primarily related to the separation and identification of amino acid enantiomers .

Pharmacokinetics

As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers

Result of Action

The primary result of N-Isobutyryl-L-cysteine’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .

Action Environment

The action of N-Isobutyryl-L-cysteine can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .

将来の方向性

“N-Isobutyryl-L-cysteine” has potential applications in the field of chiral bio-interfaces for controlling biological response and the further application of interface chirality materials for biomedical . It has been used in studies involving the interaction between chiral interfaces and L-methotrexate .

特性

IUPAC Name |

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154424 | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isobutyryl-L-cysteine | |

CAS RN |

124529-02-8 | |

| Record name | N-Isobutyrylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)